N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H20ClN3O3S, with a molecular weight of approximately 381.88 g/mol. The presence of a chlorophenyl group and a thieno[3,4-c]pyrazole core contributes to its structural complexity and potential biological activity.
1. Antioxidant Activity
Research has indicated that compounds within the thieno[3,4-c]pyrazole family exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The results showed a marked reduction in erythrocyte malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls (Table 1) .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno Compound (7a) | 12 ± 1.03 |
Thieno Compound (7b) | 0.6 ± 0.16 |
Thieno Compound (7e) | 28.3 ± 2.04 |
Thieno Compound (7f) | 3.7 ± 0.37 |
Thieno Compound (8) | 29.1 ± 3.05 |
2. Antimicrobial Activity
The thieno[3,4-c]pyrazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. A study reported that compounds with chlorosubstituents demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
Preliminary screenings have suggested that thieno[3,4-c]pyrazole compounds may possess anticancer properties through various mechanisms, including apoptosis induction and cell proliferation inhibition . Specific studies are needed to elucidate the precise mechanisms involved.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that modulate cellular signaling pathways leading to biological effects .
Case Studies
- Case Study on Antioxidant Effects : In a controlled experiment involving Nile fishes (Clarias gariepinus), the administration of thieno[3,4-c]pyrazole derivatives significantly reduced oxidative damage compared to untreated groups.
- Antimicrobial Testing : A series of synthesized thieno[3,4-c]pyrazole compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity compared to standard antibiotics like ciprofloxacin.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-17-8-5-14(6-9-17)7-10-20(26)23-21-18-12-30(27,28)13-19(18)24-25(21)16-4-2-3-15(22)11-16/h2-6,8-9,11H,7,10,12-13H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCOGMJMCRUIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.